molecular formula C15H24Br2N2O6 B14685003 [3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate CAS No. 25648-71-9

[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate

Cat. No.: B14685003
CAS No.: 25648-71-9
M. Wt: 488.17 g/mol
InChI Key: ZHWPDMSUHBICJO-UHFFFAOYSA-N
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Description

[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate is a complex organic compound belonging to the carbamate family This compound is characterized by its unique structure, which includes bromopropanoyl groups and a dimethylpentyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate typically involves the reaction of 2-bromopropionyl bromide with appropriate amines and alcohols under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually stirred at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high-quality output .

Chemical Reactions Analysis

Types of Reactions

[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropanoyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual bromopropanoyl groups and dimethylpentyl backbone make it versatile for various applications, distinguishing it from other carbamate compounds .

Properties

CAS No.

25648-71-9

Molecular Formula

C15H24Br2N2O6

Molecular Weight

488.17 g/mol

IUPAC Name

[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate

InChI

InChI=1S/C15H24Br2N2O6/c1-7(2)11(25-15(23)19-13(21)10(5)17)8(3)6-24-14(22)18-12(20)9(4)16/h7-11H,6H2,1-5H3,(H,18,20,22)(H,19,21,23)

InChI Key

ZHWPDMSUHBICJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)COC(=O)NC(=O)C(C)Br)OC(=O)NC(=O)C(C)Br

Origin of Product

United States

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